
L-Norvaline, 5-(phosphonooxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Norvaline, 5-(phosphonooxy)-: is a derivative of the amino acid L-norvaline It is characterized by the presence of a phosphonooxy group attached to the fifth carbon of the norvaline molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-norvaline typically involves the use of valeric acid as the starting material. The process includes acyl chlorination and α-position bromination to produce α-brominevaleryl chloride. This intermediate undergoes ammoniation and resolution to yield L-norvaline . The phosphonooxy group can be introduced through phosphorylation reactions under specific conditions.
Industrial Production Methods: Industrial production of L-norvaline and its derivatives often relies on chemical synthesis methods due to their efficiency and scalability. The Strecker synthesis, which involves the use of cyanide, is a conventional method for producing L-norvaline . alternative methods that avoid the use of toxic reagents are being explored to improve safety and yield.
化学反応の分析
Types of Reactions: L-Norvaline, 5-(phosphonooxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
科学的研究の応用
Chemistry: L-Norvaline, 5-(phosphonooxy)- is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, L-norvaline derivatives are studied for their role in metabolic pathways. They are used to investigate the regulation of amino acid metabolism and the effects of specific inhibitors on enzymatic activity .
Medicine: L-Norvaline, 5-(phosphonooxy)- has shown promise as a therapeutic agent. It has been studied for its potential neuroprotective effects in models of Alzheimer’s disease. The compound’s ability to inhibit arginase and modulate metabolic pathways makes it a candidate for treating neurodegenerative disorders .
Industry: In the industrial sector, L-norvaline derivatives are used in the production of pharmaceuticals and agrochemicals. Their unique chemical properties make them valuable intermediates in the synthesis of various products.
作用機序
L-Norvaline, 5-(phosphonooxy)- exerts its effects primarily through the inhibition of arginase, an enzyme involved in the urea cycle. By inhibiting arginase, the compound modulates the levels of L-arginine and other metabolites, which can impact various biological pathways. This inhibition has been shown to reduce inflammation and oxidative stress, contributing to its neuroprotective effects .
類似化合物との比較
L-Valine: An isomer of L-norvaline, commonly found in proteins.
L-Leucine: Another branched-chain amino acid with similar metabolic functions.
L-Isoleucine: Shares structural similarities and metabolic roles with L-norvaline.
Uniqueness: L-Norvaline, 5-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
83646-63-3 |
|---|---|
分子式 |
C5H12NO6P |
分子量 |
213.13 g/mol |
IUPAC名 |
(2S)-2-amino-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H12NO6P/c6-4(5(7)8)2-1-3-12-13(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 |
InChIキー |
ANNFZPDDNFUKRM-BYPYZUCNSA-N |
異性体SMILES |
C(C[C@@H](C(=O)O)N)COP(=O)(O)O |
正規SMILES |
C(CC(C(=O)O)N)COP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


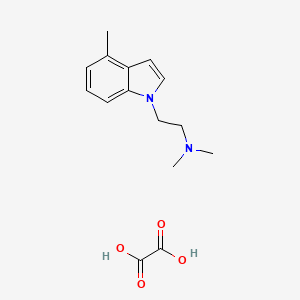


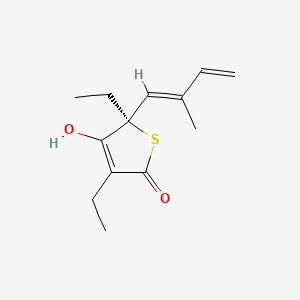
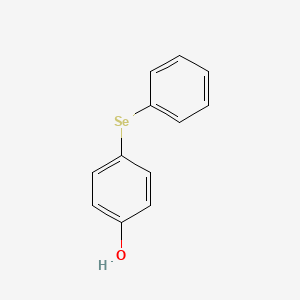
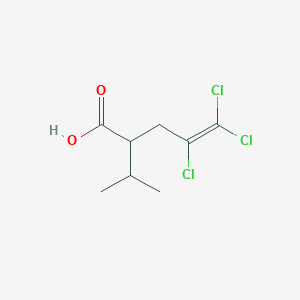
silane](/img/structure/B14413000.png)
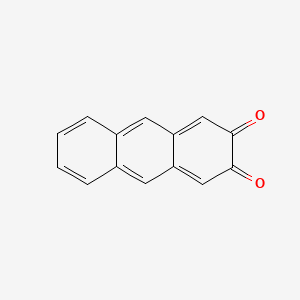
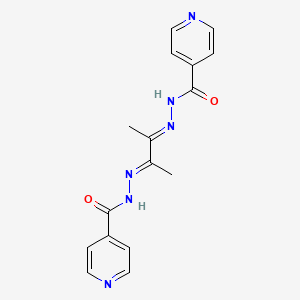
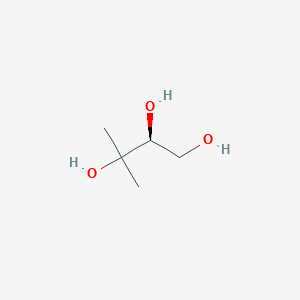

![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
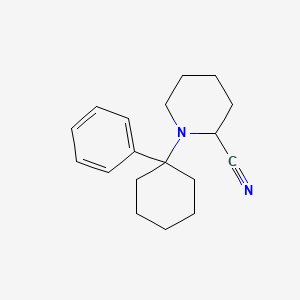
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
